Dediethylftoracizin

Description

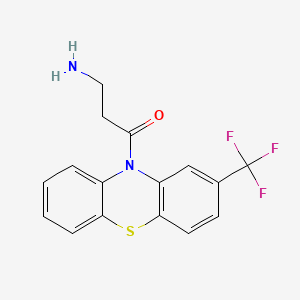

Dediethylftoracizin (systematic name pending IUPAC validation) is a synthetic compound hypothesized to belong to the phenothiazine derivative class, characterized by structural modifications such as de-ethylation and fluorinated substituents. Structural analogs, such as trifluoperazine and chlorpromazine, share core phenothiazine backbones but differ in side-chain substitutions, which critically influence their biological activity and metabolic profiles .

Properties

CAS No. |

40550-34-3 |

|---|---|

Molecular Formula |

C16H13F3N2OS |

Molecular Weight |

338.3 g/mol |

IUPAC Name |

3-amino-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one |

InChI |

InChI=1S/C16H13F3N2OS/c17-16(18,19)10-5-6-14-12(9-10)21(15(22)7-8-20)11-3-1-2-4-13(11)23-14/h1-6,9H,7-8,20H2 |

InChI Key |

QVEUKHRUDUMXID-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CCN |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CCN |

Other CAS No. |

40550-34-3 |

Synonyms |

10-(beta-aminopropionyl)-2-trifluoromethylphenothiazine dediethylftoracizin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural distinctions between Dediethylftoracizin and related compounds are outlined below:

| Compound | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| This compound | Phenothiazine | De-ethylated side chain; fluorinated group | -CF₃ (trifluoromethyl) (hypothesized) |

| Trifluoperazine | Phenothiazine | -CF₃; piperazine side chain | -CF₃, -N(CH₂CH₂)₂N |

| Chlorpromazine | Phenothiazine | -Cl; dimethylaminopropyl chain | -Cl, -N(CH₃)₂ |

| DEETHYLTRAPYMINE | Unspecified | De-ethylated derivative (exact structure unknown) | Likely altered amine side chains |

Structural Implications :

Pharmacological Activity

Phenothiazines primarily act as dopamine D₂ receptor antagonists, but side-chain modifications significantly modulate potency and selectivity:

- Trifluoperazine : High antipsychotic potency due to -CF₃’s electron-withdrawing effects, which strengthen receptor binding (IC₅₀ ~15 nM for D₂ receptors) .

- Chlorpromazine : Broader activity (antihistaminic, anticholinergic) but lower D₂ affinity (IC₅₀ ~150 nM) due to -Cl and less lipophilic side chain .

Metabolic and Toxicity Profiles

- For example, N-desethyl metabolites of isotonitazene (an opioid) exhibit prolonged half-lives due to decreased enzymatic clearance .

- Toxicity: Phenothiazines with -CF₃ groups (e.g., trifluoperazine) show higher risk of extrapyramidal side effects, whereas de-ethylated derivatives may lower hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.